molecular formula C9H11NO3 B1347182 2,5-Dimethoxybenzamide CAS No. 42020-21-3

2,5-Dimethoxybenzamide

Cat. No.: B1347182
CAS No.: 42020-21-3
M. Wt: 181.19 g/mol
InChI Key: KLYZILOJVQMYSK-UHFFFAOYSA-N
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Description

2,5-Dimethoxybenzamide is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethoxybenzamide can be synthesized starting from 2,5-dimethoxybenzoic acid. The general method involves the reaction of 2,5-dimethoxybenzoic acid with amine derivatives in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction typically yields this compound in moderate to high yields .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis involving the use of appropriate starting materials, reagents, and reaction conditions can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like silver oxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can occur at the methoxy groups or the amide group.

Common Reagents and Conditions:

    Oxidation: Silver oxide is commonly used for oxidation reactions.

    Reduction: Sodium borohydride is a typical reducing agent.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Oxidation of this compound can yield quinone derivatives.

    Reduction: Reduction can produce amine derivatives.

    Substitution: Substitution reactions can lead to the formation of various substituted benzamides.

Scientific Research Applications

2,5-Dimethoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound has been studied for its potential biological activities, including antioxidant and antibacterial properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • N,N′- (1,4-phenylene)bis (3-methoxybenzamide)

Comparison: 2,5-Dimethoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of activity against various biological targets and have distinct physical and chemical properties .

Properties

IUPAC Name

2,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYZILOJVQMYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70313391
Record name 2,5-DIMETHOXYBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42020-21-3
Record name 42020-21-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-DIMETHOXYBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 2,5-Dimethoxybenzamide in the synthesis of benzynequinone?

A1: this compound serves as the crucial starting point in a multi-step synthesis of benzynequinone []. The synthesis involves converting this compound into 1-amino-4,7-dimethoxybenzotriazole through a series of reactions. This intermediate is then further modified to ultimately generate benzynequinone. The choice of this compound likely stems from its structural features that allow for the necessary transformations to reach the target molecule.

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